molecular formula C18H15ClN4O3 B2455057 N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1207032-83-4

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Cat. No.: B2455057
CAS No.: 1207032-83-4
M. Wt: 370.79
InChI Key: LNYCXVVFTIKJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorobenzyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic structure.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of chlorobenzyl oxides and phenyl oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their activity and leading to the disruption of bacterial cell processes. The chlorobenzyl and phenyl groups enhance the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial properties.

Uniqueness

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is unique due to the combination of the oxadiazole ring with the 2-chlorobenzyl and phenyl groups. This specific structure enhances its biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-14-9-5-4-8-13(14)10-20-17(24)18(25)21-11-15-22-16(23-26-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYCXVVFTIKJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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